

Technical Guide: Synthesis and Characterization of 2-Bromo-5-iodobenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-5-iodobenzonitrile

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Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of **2-Bromo-5-iodobenzonitrile**, a halogenated aromatic nitrile with applications as a versatile intermediate in medicinal chemistry and materials science. The synthetic approach detailed herein is based on the well-established Sandmeyer reaction, a reliable method for the introduction of an iodo group onto an aromatic ring. This guide includes a detailed experimental protocol, a summary of key physical and spectral data, and visual diagrams to elucidate the synthetic workflow.

**1. Introduction

2-Bromo-5-iodobenzonitrile (CAS No. 1252046-13-1) is a valuable building block in organic synthesis.^[1] Its utility stems from the presence of three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it an attractive precursor for the synthesis of complex molecules in drug discovery and materials science.^[2]

Synthesis of 2-Bromo-5-iodobenzonitrile

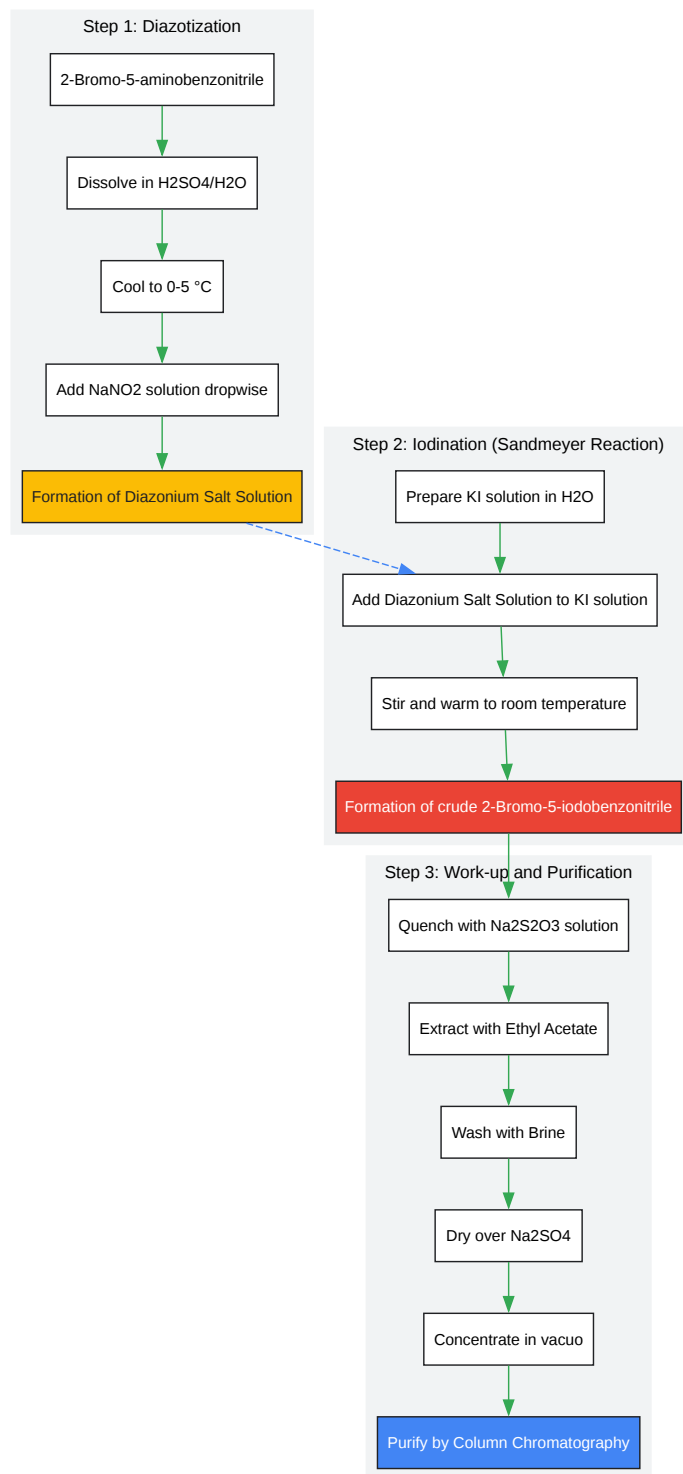
The synthesis of **2-Bromo-5-iodobenzonitrile** can be effectively achieved via a Sandmeyer reaction, starting from the readily available precursor, 2-bromo-5-aminobenzonitrile. This two-

step, one-pot process involves the diazotization of the primary aromatic amine followed by the substitution of the resulting diazonium salt with an iodide.[3]

Synthesis Workflow

The logical workflow for the synthesis is depicted below.

Synthesis Workflow for 2-Bromo-5-iodobenzonitrile



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Caption: A flowchart illustrating the key stages of the synthesis process.

Experimental Protocol (Adapted from General Sandmeyer Iodination Procedures)

This protocol is adapted from established procedures for the Sandmeyer iodination of aromatic amines.^{[3][4]}

Materials:

- 2-Bromo-5-aminobenzonitrile
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution
- Deionized Water

Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer and a thermometer, cautiously add concentrated sulfuric acid to a stirred solution of 2-bromo-5-aminobenzonitrile in water, maintaining the temperature below 20 °C. Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise. The addition rate should be controlled to keep the temperature below 5 °C. After the addition

is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

- **Iodination:** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the mixture should fade.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized **2-Bromo-5-iodobenzonitrile** can be confirmed by various analytical techniques.

Physical Properties

Property	Value
CAS Number	1252046-13-1[1]
Molecular Formula	C ₇ H ₃ BrIN[5]
Molecular Weight	307.91 g/mol [5]
Appearance	Solid[1]
Storage	Keep in a dark place, sealed in dry, room temperature.[1]

Spectroscopic Data

While direct experimental spectra are not publicly available within the scope of this search, the expected spectral characteristics can be predicted based on the structure of **2-Bromo-5-iodobenzonitrile**. Resources like ChemicalBook indicate the availability of spectral data for this compound.^[6]

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, iodo, and cyano substituents.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	d	1H	Aromatic Proton
~ 7.7 - 7.9	dd	1H	Aromatic Proton
~ 7.5 - 7.7	d	1H	Aromatic Proton

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, including a quaternary carbon for the nitrile group and carbons attached to the halogen atoms.

Chemical Shift (ppm)	Assignment
~ 130 - 145	Aromatic C-H
~ 115 - 125	Aromatic C-Br, C-I, C-CN
~ 115 - 120	Nitrile (C≡N)

IR (Infrared) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~ 2220 - 2240	C≡N stretching vibration of the nitrile group
~ 3000 - 3100	Aromatic C-H stretching
~ 1400 - 1600	Aromatic C=C stretching
~ 1000 - 1200	C-Br stretching
~ 500 - 600	C-I stretching

MS (Mass Spectrometry) (Predicted)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

m/z	Assignment
~ 307, 309	[M] ⁺ , Molecular ion peaks showing bromine isotopic pattern

Safety Information

It is recommended to handle **2-Bromo-5-iodobenzonitrile** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide outlines a reliable synthetic route to **2-Bromo-5-iodobenzonitrile** using the Sandmeyer reaction and provides predicted characterization data. The detailed protocol and workflow diagrams are intended to assist researchers in the successful synthesis and identification of this important chemical intermediate for applications in pharmaceutical and materials science research.

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